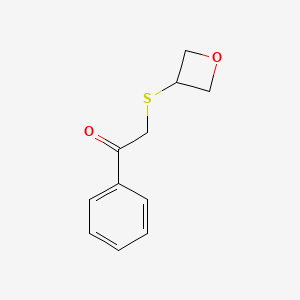
2-(Oxetan-3-ylthio)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-3-ylthio)-1-phenylethan-1-one is an organic compound featuring an oxetane ring, a sulfur atom, and a phenyl group The oxetane ring is a four-membered cyclic ether, known for its high ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the epoxide opening with trimethyloxosulfonium ylide, which forms the oxetane ring . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to facilitate the ring formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-ylthio)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxetan-3-ylthio)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying the reactivity of oxetane rings.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-ylthio)-1-phenylethan-1-one involves its interaction with molecular targets through the oxetane ring and thioether group. The oxetane ring’s high ring strain makes it reactive, allowing it to participate in various chemical reactions. The sulfur atom can form strong interactions with metal ions and other electrophiles, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Oxetane derivatives: Compounds with similar oxetane rings but different substituents.
Thioethers: Compounds with sulfur atoms bonded to carbon atoms.
Phenyl ketones: Compounds with a phenyl group attached to a carbonyl group.
Uniqueness
2-(Oxetan-3-ylthio)-1-phenylethan-1-one is unique due to the combination of the oxetane ring, thioether group, and phenyl group.
Properties
Molecular Formula |
C11H12O2S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-(oxetan-3-ylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H12O2S/c12-11(8-14-10-6-13-7-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
BOWTWALFKJOCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


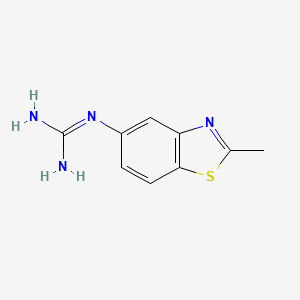
![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)
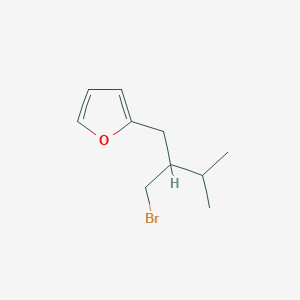
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)
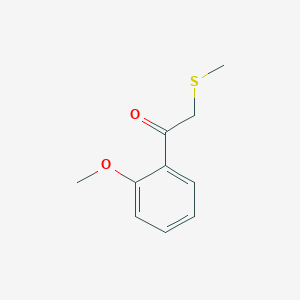
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
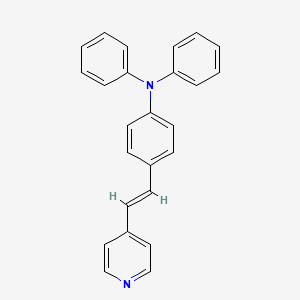

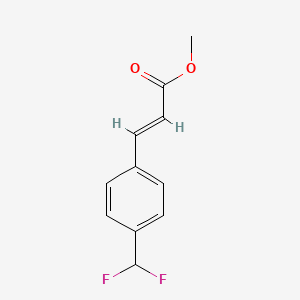
![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)
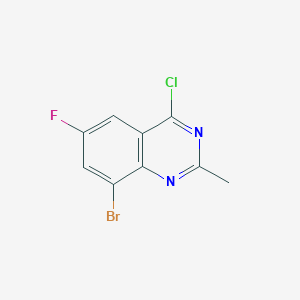
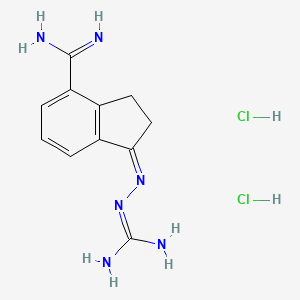
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)

